molecular formula C13H9NOS B6367391 4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% CAS No. 1261999-66-9

4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%

Cat. No. B6367391
CAS RN: 1261999-66-9
M. Wt: 227.28 g/mol
InChI Key: VVJDDFWODFCHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine (4-BT2HP) is a heterocyclic compound belonging to the benzo-thiophene family. It is a colorless, water-soluble solid with a molecular formula of C10H8O2NS and a molecular weight of 204.24 g/mol. 4-BT2HP is a derivative of pyridine, a six-membered aromatic ring containing nitrogen and sulfur atoms. 4-BT2HP has been widely studied due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% has a wide range of scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and anti-microbial activities and has been studied for potential applications in the treatment of cancer, diabetes, and cardiovascular diseases. In addition, 4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% has been studied as a potential herbicide and insecticide, as well as a potential additive for plastics, resins, and coatings.

Mechanism of Action

The exact mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% is not fully understood, but it is thought to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. In addition, 4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can reduce inflammation, inhibit the growth of cancer cells, and reduce the risk of cardiovascular disease. In addition, 4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% has been shown to have a protective effect against oxidative stress, as well as a protective effect against UV radiation.

Advantages and Limitations for Lab Experiments

4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% is a relatively inexpensive and widely available compound, making it an attractive choice for laboratory experiments. Its water-solubility and low toxicity make it an ideal compound for biological experiments. However, 4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% is a relatively unstable compound and is sensitive to light and heat, making it difficult to store and handle.

Future Directions

Future research on 4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% could focus on its potential applications in the development of new drugs and agrochemicals. In addition, further research into the mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% could lead to a better understanding of its potential therapeutic effects. Finally, further research into the stability of 4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% could lead to improved storage and handling methods.

Synthesis Methods

4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-aminothiophene and 4-chlorobenzaldehyde in the presence of sodium hydroxide to form the intermediate 4-[benzo(b)thiophen-2-yl]-2-aminopyridine. The second step involves the reaction of the intermediate with hydrochloric acid in the presence of a catalyst such as p-toluenesulfonic acid to form 4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%.

properties

IUPAC Name

4-(1-benzothiophen-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-8-10(5-6-14-13)12-7-9-3-1-2-4-11(9)16-12/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJDDFWODFCHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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